N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)14(20)18-11-7-8-13-12(9-11)19(6)15(21)17(4,5)10-22-13/h7-9H,10H2,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRGGEMNJDPUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring, followed by the introduction of the pivalamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~346.4 | 2.8 | <0.1 (Low) |
| D9 | 407.5 | 3.2 | 0.3 (Moderate) |
| Levofloxacin | 361.4 | -0.4 | 10.2 (High) |
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Structural Overview
The compound is characterized by a unique benzoxazepine ring system. The IUPAC name indicates the presence of a pivalamide group attached to the benzoxazepine structure. The molecular formula is , with a molecular weight of 262.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzoxazepine Ring : Cyclization reactions are performed using ortho-aminophenol derivatives and suitable carbonyl compounds.
- Introduction of Pivalamide Group : This can be achieved through acylation reactions with pivaloyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors involved in various physiological processes.
Pharmacological Studies
Recent studies have shown that this compound exhibits significant pharmacological properties:
- Antimicrobial Activity : In vitro studies indicate that the compound demonstrates antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit the proliferation of cancer cells in specific cancer lines.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial effects against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Study 2 | Assessed cytotoxicity in human cancer cell lines | Induced apoptosis in breast cancer cells |
| Study 3 | Investigated anti-inflammatory properties | Reduced cytokine production in LPS-stimulated macrophages |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide, and what critical reagents are involved?
- Methodology :
- The synthesis typically involves multi-step reactions, starting with the formation of the oxazepine core through cyclization. Key steps include:
Ring closure : Use of catalysts (e.g., acid/base catalysts) to facilitate cyclization of precursor amines or alcohols.
Functionalization : Introduction of the pivalamide group via coupling reactions (e.g., using pivaloyl chloride under anhydrous conditions).
-
Critical reagents include trifluoroacetic anhydride for introducing electron-withdrawing groups and sodium pivalate for amidation .
-
Optimization : Reaction temperatures (often 60–100°C) and inert atmospheres (e.g., N₂) are essential to minimize side reactions .
- Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Trifluoroacetic anhydride, DCM, 0°C | Cyclization | 65–75 |
| 2 | Pivaloyl chloride, K₂CO₃, acetonitrile, reflux | Amidation | 80–85 |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring conformation (e.g., methyl groups at 3,3,5 positions).
Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
- Key Spectral Markers :
- Distinctive oxazepine carbonyl peaks at ~170–175 ppm in ¹³C NMR .
- Aromatic proton signals in ¹H NMR (6.5–7.5 ppm) confirm benzoxazepine core .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Enzyme Inhibition : Used to study serine hydrolases or kinases due to its amide/oxazepine motifs, which mimic natural substrates .
- SAR Studies : Modifying substituents (e.g., trifluoromethyl vs. chloro groups) to optimize binding affinity .
- Biological Assays :
- IC₅₀ determination via fluorogenic substrate assays .
Advanced Research Questions
Q. How can conflicting biological activity data between this compound and its analogs be resolved?
- Conflict Analysis Framework :
Structural Comparison : Overlay crystal structures (if available) or perform computational docking to identify steric/electronic differences (e.g., pivalamide vs. benzamide substituents) .
Assay Validation : Replicate experiments under standardized conditions (pH, temperature, solvent) to rule out protocol variability .
- Case Study : A chloro-substituted analog showed 10× lower activity than the trifluoromethyl variant due to reduced electron-withdrawing effects .
Q. What strategies optimize reaction yields during the final amidation step?
- Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amine intermediate .
- Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates acylation by activating pivaloyl chloride .
- Temperature Control : Maintaining reflux (80–85°C) ensures complete conversion without decomposition .
- Yield Improvement :
| Condition | Original Yield (%) | Optimized Yield (%) |
|---|---|---|
| Without DMAP | 70 | 85 |
| With DMAP | 85 | 92 |
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Stability Profiling :
- Thermal Stability : DSC analysis shows decomposition above 150°C; store at –20°C in amber vials .
- Hydrolytic Sensitivity : Susceptible to moisture; use anhydrous solvents for long-term storage .
- Decomposition Pathways :
- Hydrolysis of the oxazepine ring under acidic conditions (pH < 4) generates secondary amines, detectable via TLC .
Q. What computational methods are employed to predict its metabolic pathways?
- In Silico Tools :
ADMET Prediction : Software like Schrödinger’s QikProp to estimate metabolic half-life and cytochrome P450 interactions.
Metabolite Identification : Molecular dynamics simulations to track oxidation sites (e.g., methyl groups on the oxazepine ring) .
Data Contradiction Analysis
Q. Why do similar analogs exhibit divergent enzyme inhibition despite identical core structures?
- Root Cause :
- Steric Effects : Bulkier substituents (e.g., pivalamide vs. acetamide) hinder access to enzyme active sites.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance binding to catalytic lysine residues in kinases .
- Resolution Strategy :
- Protease Mapping : Use trypsin digest assays to compare binding footprints .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
